molecular formula C9H13BrN4Zn B14875399 (2-(4-MethylpiperaZin-1-yl)pyrimidin-5-yl)Zinc bromide

(2-(4-MethylpiperaZin-1-yl)pyrimidin-5-yl)Zinc bromide

Cat. No.: B14875399
M. Wt: 322.5 g/mol
InChI Key: GIHRYIQWVQIBGQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is a specialized organozinc reagent used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)zinc bromide typically involves the reaction of 2-(4-Methylpiperazin-1-yl)pyrimidine with zinc bromide in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation or moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the purity of reagents. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the pyrimidine ring and the coupling partner.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)zinc bromide is used as a reagent in organic synthesis to create complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological and medical research, this compound is used to synthesize molecules that can act as potential drug candidates. Its reactivity allows for the creation of diverse molecular structures that can be tested for biological activity.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and materials. Its role in forming carbon-carbon bonds is crucial in the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)zinc bromide involves the transfer of the pyrimidinyl group to a nucleophile or coupling partner. The zinc bromide moiety acts as a leaving group, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)zinc chloride: Similar in structure but uses zinc chloride instead of zinc bromide.

    (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)zinc iodide: Uses zinc iodide, which can have different reactivity and solubility properties.

Uniqueness

(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)zinc bromide is unique due to its specific reactivity and stability in THF. The choice of zinc bromide as the metal halide provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications.

Properties

Molecular Formula

C9H13BrN4Zn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);2-(4-methylpiperazin-1-yl)-5H-pyrimidin-5-ide

InChI

InChI=1S/C9H13N4.BrH.Zn/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9;;/h3-4H,5-8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

GIHRYIQWVQIBGQ-UHFFFAOYSA-M

Canonical SMILES

CN1CCN(CC1)C2=NC=[C-]C=N2.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.